molecular formula C19H24N2O2S B2461276 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705509-54-1

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2461276
CAS No.: 1705509-54-1
M. Wt: 344.47
InChI Key: IUHWDDXRKDPJGN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.47 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiazepane structures. The process has been optimized to yield high purity and efficiency, often characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundActivity AgainstMethod UsedReference
2eStaphylococcus aureusDisc diffusion
4eMycobacterium tuberculosisLowenstein-Jensen

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce cell death in certain cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in glioma cell lines.

Cell LineIC50 (µM)Reference
C65.13
SH-SY5Y5.00

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Protein Functions : Similar compounds have been shown to inhibit bromodomain-containing proteins which play a role in gene regulation.
  • Induction of Apoptosis : Studies have indicated that the compound can trigger apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • A study demonstrated that a related isoxazole derivative exhibited significant antibacterial activity against resistant strains of bacteria.
  • Another investigation highlighted the anti-inflammatory potential of thiazepane derivatives in preclinical models.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-13-6-4-5-7-16(13)18-8-9-21(10-11-24-18)19(22)12-17-14(2)20-23-15(17)3/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWDDXRKDPJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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